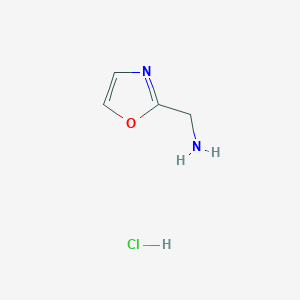![molecular formula C16H14N2O2 B1421434 4-({8-Méthylimidazo[1,2-a]pyridin-2-yl}méthoxy)benzaldéhyde CAS No. 1235441-31-2](/img/structure/B1421434.png)
4-({8-Méthylimidazo[1,2-a]pyridin-2-yl}méthoxy)benzaldéhyde
Vue d'ensemble
Description
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde is an organic compound with the molecular formula C16H14N2O2 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
Applications De Recherche Scientifique
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the imidazo[1,2-a]pyridine core.
Attachment of the Benzaldehyde Moiety: The final step involves the formation of an ether linkage between the imidazo[1,2-a]pyridine core and benzaldehyde, typically through a Williamson ether synthesis reaction.
Industrial Production Methods
Industrial production of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.
Reduction: 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde
- 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with a benzaldehyde moiety through a methoxy linkage sets it apart from other similar compounds, potentially leading to unique interactions and applications.
Propriétés
IUPAC Name |
4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-3-2-8-18-9-14(17-16(12)18)11-20-15-6-4-13(10-19)5-7-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGJECVVIDDPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)
![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)




![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)
